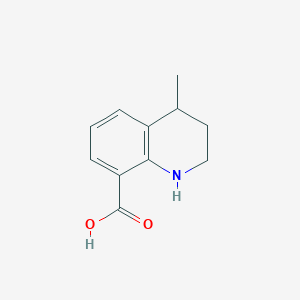

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

説明

The exact mass of the compound 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHSTQBSRIRNQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332627-31-2 |

Source

|

| Record name | 1332627-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of action for 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action for 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of the 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold represent a versatile class of compounds with significant therapeutic potential. Extensive research has identified their primary mechanism of action as the modulation of opioid receptors, particularly exhibiting a mixed-efficacy profile as μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists. This profile is highly sought after for developing analgesics with a reduced side-effect profile, including diminished tolerance and dependence. The C-8 carboxylic acid and C-4 methyl substitutions are critical determinants of this activity. Furthermore, emerging evidence from structurally related quinoline compounds suggests plausible secondary mechanisms, including anti-inflammatory action through immunomodulation and potential anticancer activity via induction of oxidative stress and interference with key cell survival pathways like PI3K/AKT/mTOR. This guide synthesizes the current understanding of these mechanisms, provides detailed experimental protocols for their validation, and offers insights into the structure-activity relationships that govern their biological effects.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The specific derivatization with a methyl group at the C-4 position and a carboxylic acid at the C-8 position creates a unique chemical architecture that has been primarily exploited for its interaction with the central nervous system, particularly the opioid system. The strategic placement of these functional groups fine-tunes the molecule's affinity and efficacy at different opioid receptor subtypes, opening avenues for the creation of next-generation therapeutics for pain management and potentially for inflammatory disorders and oncology.

Primary Mechanism of Action: Nuanced Modulation of Opioid Receptors

The most extensively characterized mechanism of action for this class of derivatives is their function as balanced-affinity ligands for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).[1][2] This is a departure from traditional opioids like morphine, which are primarily MOR agonists and are associated with significant adverse effects.

The MOR Agonist / DOR Antagonist Hypothesis

The prevailing hypothesis is that co-administration of a MOR agonist with a DOR antagonist can mitigate the undesirable effects of chronic opioid therapy, such as analgesic tolerance, physical dependence, and euphoria.[1][2] Derivatives of the 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold are designed to embody both of these functions within a single molecule.

-

MOR Agonism: Activation of the μ-opioid receptor is the cornerstone of potent analgesia. Like traditional opioids, these derivatives bind to and activate MOR, primarily Gi/o-coupled proteins, leading to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channels. This results in hyperpolarization of neurons and a reduction in neurotransmitter release, ultimately blocking pain signals.

-

DOR Antagonism: Concurrently, the antagonism of the δ-opioid receptor is believed to counteract the neuroadaptive changes that MOR activation induces over time. By blocking DOR, these compounds can prevent the desensitization and downregulation of MOR, a key process in the development of tolerance.

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the THQ core are crucial for this dual-activity profile:

-

C-8 Carboxylic Acid: The presence of a carbonyl-containing moiety, such as a carboxylic acid or ester, at the C-8 position has been shown to be a key determinant of opioid receptor affinity.[1] Specifically, the carboxylic acid derivative maintains comparable affinity and activity at MOR and DOR while significantly reducing binding to the κ-opioid receptor (KOR).[1] This selectivity is advantageous as KOR activation is associated with dysphoria and other undesirable side effects.

-

C-4 Methyl Group: While the C-8 position governs the broad interaction profile, substitutions on the saturated ring, such as the C-4 methyl group, are critical for fine-tuning potency and selectivity. Studies on structurally related scaffolds demonstrate that such methyl groups can profoundly influence the ligand's fit within the receptor's binding pocket, affecting both binding affinity and functional efficacy.[3]

Opioid Receptor Signaling Pathway

The interaction of these derivatives with the MOR initiates a cascade of intracellular events.

Caption: MOR activation by a THQ derivative leads to Gi/o protein signaling.

Potential Secondary Mechanisms of Action

While opioid receptor modulation is the primary mechanism, the quinoline carboxylic acid scaffold is pleiotropic, suggesting other potential biological activities.

Anti-inflammatory and Immunomodulatory Effects

Several studies on quinoline carboxylic acid derivatives report significant anti-inflammatory and antirheumatic properties.[4][5][6] The mechanism appears to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) as it does not involve the inhibition of cyclooxygenase (COX) enzymes.[4][6] Two plausible mechanisms include:

-

T-Cell Function Downregulation: Mechanistic studies on the related compound CL 306 ,293 suggest that its anti-inflammatory and antiarthritic effects may be due to the downregulation of T-cell function.[6]

-

TLR4/NF-κB Pathway Inhibition: Structurally analogous 8-quinolinesulfonamide derivatives have been shown to inhibit inflammation by disrupting the formation of the Toll-like receptor 4 (TLR4)/MD-2 complex.[7] This action prevents the activation of downstream signaling cascades, including NF-κB and MAPK, which are pivotal in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7]

Caption: Potential inhibition of the TLR4/NF-κB inflammatory pathway.

Anticancer Activity

The broader family of tetrahydroquinolines has demonstrated anticancer activity. While not yet confirmed for this specific derivative class, plausible mechanisms based on related compounds include:

-

Induction of Reactive Oxygen Species (ROS): Some THQ derivatives exert their anticancer effects by disrupting the cellular redox balance, leading to an accumulation of ROS.[8] This increase in oxidative stress can trigger apoptosis (programmed cell death) in cancer cells.

-

Inhibition of PI3K/AKT/mTOR Pathway: This signaling pathway is crucial for cancer cell growth, proliferation, and survival.[9][10] Tetrahydroquinolinone derivatives have been shown to induce autophagy and inhibit cancer cell migration by suppressing this pathway.[11]

Experimental Validation: Protocols and Methodologies

Validating the proposed mechanisms of action requires a suite of specific in vitro assays. The causality behind selecting these protocols is to move from initial target binding to functional cellular consequences.

Protocol: Opioid Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for μ, δ, and κ opioid receptors. It is a self-validating system where the displacement of a known radioligand provides a quantitative measure of binding.

Objective: To quantify the affinity of the THQ derivative for each opioid receptor subtype.

Methodology:

-

Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing human MOR, DOR, or KOR, or use whole mouse brain membranes.[12]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand, and varying concentrations of the test compound.

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding: Radioligand + membranes + a high concentration of a non-labeled universal antagonist (e.g., 10 µM Naloxone).[13]

-

-

Incubation: Incubate the plates at 25°C for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol: Cellular Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS in cancer cells following treatment with a THQ derivative.

Objective: To determine if the compound induces oxidative stress in a cellular context.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of the THQ derivative for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂ or doxorubicin).[11][14]

-

Probe Loading: Remove the treatment medium and wash the cells with Phosphate-Buffered Saline (PBS). Add a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (e.g., 20 µM) to each well.[8] DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[15]

-

Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add PBS or phenol red-free medium to each well.

-

Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).[8]

-

-

Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold-increase in ROS production.

Experimental Workflow Visualization

Sources

- 1. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ascopubs.org [ascopubs.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. jove.com [jove.com]

- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive 1H and 13C NMR Spectral Analysis of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Technical Guide for Structural Elucidation

Executive Summary

The structural elucidation of substituted tetrahydroquinolines is a critical analytical step in modern drug discovery. 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid presents a unique analytical challenge due to its bicyclic core, the presence of a chiral center at C-4, and the strong electronic effects exerted by the 8-carboxylic acid moiety. This whitepaper provides an authoritative, in-depth guide to the H and C Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule. By deconstructing the causality behind specific experimental parameters and spectral shifts, this guide serves as a self-validating framework for researchers to unambiguously assign and verify this chemical scaffold.

Structural Deconstruction & Mechanistic Rationale

To accurately predict and assign the NMR spectra of 4-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, we must analyze the molecule through three distinct structural lenses:

-

The Tetrahydroquinoline Scaffold: The saturated piperidine-like ring is conformationally flexible but constrained by fusion to the aromatic ring. The chemical shifts of the aliphatic protons (C-2, C-3, C-4) are heavily influenced by the adjacent secondary amine (N-1) and the aromatic ring[1].

-

Electronic Effects of the 8-Carboxylic Acid: The -COOH group at C-8 is strongly electron-withdrawing. Through magnetic anisotropy and inductive effects, it significantly deshieldes the adjacent ortho-proton (H-7), pushing its resonance downfield compared to the unsubstituted core[2]. Furthermore, the proximity of the carboxylic acid to the secondary amine (NH) facilitates strong intra- and intermolecular hydrogen bonding.

-

Stereochemical Considerations at C-4: The introduction of a methyl group at C-4 creates a chiral center. Consequently, the two protons at the adjacent C-3 position become diastereotopic . They are magnetically non-equivalent and will appear as two distinct, complex multiplets due to geminal coupling ( Hz) and differential vicinal coupling to H-2 and H-4.

Experimental Protocols: A Self-Validating System

A robust NMR analysis requires protocols where every experimental choice is driven by the physical chemistry of the analyte. The following step-by-step methodology ensures high-fidelity data acquisition.

Sample Preparation Workflow

Causality: The zwitterionic character and hydrogen-bonding capacity of the 8-carboxylic acid and the secondary amine often lead to poor solubility and severe line broadening in non-polar solvents like CDCl . Dimethyl sulfoxide-d (DMSO-d ) is chosen because it disrupts these hydrogen-bonded networks, yielding sharp, highly resolved resonances.

-

Weighing: Accurately weigh 15–20 mg of the analyte for H NMR, or 40–50 mg if C NMR is to be acquired sequentially.

-

Solvation: Dissolve the sample in 0.6 mL of high-purity DMSO-d (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].

-

Homogenization: Sonicate the NMR tube for 60 seconds to ensure complete dissolution. Visual inspection must confirm a lack of particulate matter, which distorts magnetic field homogeneity.

Instrument Setup & Acquisition Parameters

Causality: Quaternary carbons (C-8, C-4a, C-8a, and COOH) lack attached protons to provide efficient dipole-dipole relaxation. If the relaxation delay (D1) is too short, these signals will be artificially attenuated or completely absent from the C spectrum.

-

Tuning and Matching: Perform automated tuning and matching (ATMA) on the probe for both H and C frequencies to maximize signal-to-noise ratio.

-

Shimming: Perform 3D gradient shimming on the H lock signal of DMSO-d until the lock level is stable and maximized.

-

H Acquisition:

-

Pulse sequence: Standard 30° or 90° pulse.

-

Number of scans (NS): 16 to 32.

-

Relaxation delay (D1): 2.0 seconds.

-

-

C Acquisition:

-

Pulse sequence: Proton-decoupled C (e.g., zgpg30).

-

Number of scans (NS): 512 to 1024 (depending on concentration).

-

Relaxation delay (D1): Set to 5.0 seconds to allow full relaxation of the quaternary carbons.

-

Spectral Data Presentation

The following tables summarize the expected quantitative H and C NMR data, extrapolated from authoritative literature on the 4-methyl-1,2,3,4-tetrahydroquinoline core[1] and 8-substituted tetrahydroquinoline-8-carboxamides[2].

Table 1: H NMR Spectral Assignments (DMSO-d , 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( , Hz) | Assignment |

| 12.50 – 13.00 | Broad Singlet (bs) | 1H | - | 8-COOH (Exchangeable) |

| 7.80 – 8.10 | Broad Singlet (bs) | 1H | - | N-H (Exchangeable) |

| 7.40 – 7.50 | Doublet of doublets (dd) | 1H | ~7.9, 1.5 | H-7 (Aromatic, ortho to COOH) |

| 7.05 – 7.15 | Doublet of doublets (dd) | 1H | ~7.5, 1.5 | H-5 (Aromatic, ortho to C-4a) |

| 6.40 – 6.50 | Triplet / dd | 1H | ~7.7 | H-6 (Aromatic, meta) |

| 3.30 – 3.45 | Multiplet (m) | 2H | - | C-2 H (Aliphatic, adjacent to N) |

| 2.85 – 2.95 | Multiplet (m) | 1H | - | C-4 H (Methine) |

| 1.80 – 1.95 | Multiplet (m) | 1H | - | C-3 H (Diastereotopic) |

| 1.55 – 1.70 | Multiplet (m) | 1H | - | C-3 H (Diastereotopic) |

| 1.20 – 1.30 | Doublet (d) | 3H | ~7.0 | 4-CH |

Table 2: C NMR Spectral Assignments (DMSO-d , 125 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170.5 | Quaternary (C=O) | 8-COOH |

| ~147.5 | Quaternary (Aromatic) | C-8a (N-linked bridgehead) |

| ~132.1 | Methine (Aromatic) | C-7 |

| ~131.2 | Methine (Aromatic) | C-5 |

| ~126.8 | Quaternary (Aromatic) | C-4a (Aliphatic-linked bridgehead) |

| ~114.1 | Methine (Aromatic) | C-6 |

| ~113.5 | Quaternary (Aromatic) | C-8 (COOH-linked) |

| ~40.0 | Methylene (Aliphatic) | C-2 |

| ~31.6 | Methine (Aliphatic) | C-4 |

| ~28.9 | Methylene (Aliphatic) | C-3 |

| ~22.6 | Methyl | 4-CH |

2D NMR Workflows for Unambiguous Assignment

To transition from predictive models to absolute structural certainty, a self-validating 2D NMR workflow is required.

Figure 1: Logical workflow for 2D NMR structural elucidation.

Mechanistic Validation via HMBC

The most critical structural feature to validate is the regiochemistry of the carboxylic acid at C-8 and the methyl group at C-4. Heteronuclear Multiple Bond Correlation (HMBC) experiments detect long-range ( and ) carbon-proton couplings.

-

Validating the C-4 Methyl: The 4-CH protons ( ~1.25) will show a strong correlation to C-4 ( ~31.6) and a critical correlation to the aromatic bridgehead carbon C-4a ( ~126.8).

-

Validating the 8-Carboxylic Acid: The highly deshielded H-7 proton ( ~7.45) will exhibit a correlation directly to the carbonyl carbon of the carboxylic acid ( ~170.5), definitively proving the regiochemistry of the substitution.

Figure 2: Key HMBC (long-range C-H) correlations validating the C-8 and C-4 substitutions.

By executing this structured methodology, researchers can reliably bypass common analytical pitfalls—such as misidentifying diastereotopic splitting as impurities or failing to integrate fully relaxed quaternary carbons—ensuring high scientific integrity in drug development pipelines.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." University of Pittsburgh.

- "Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya.

- "Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis." ChemRxiv.

Sources

Technical Whitepaper: Toxicological Profiling and Therapeutic Utility of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Executive Summary

As a Senior Application Scientist navigating early-stage drug discovery, managing the paradox of highly toxic synthetic intermediates yielding profoundly safe therapeutics is a daily reality. 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1332627-31-2) perfectly encapsulates this dichotomy. While its raw chemical form presents severe acute oral toxicity, it serves as the critical structural backbone for next-generation non-structural protein 2 (nsP2) protease inhibitors. These covalent inhibitors, such as J13 and N85, are at the forefront of combating pandemic-potential alphaviruses like1[2][3].

This technical guide dissects the physicochemical properties, toxicological causality, and self-validating experimental workflows required to safely handle and transform this hazardous intermediate into a bioavailable antiviral agent.

Physicochemical & Structural Data

To establish a baseline for handling and formulation, the core physicochemical properties of the intermediate are summarized below.

Table 1: Physicochemical Properties

| Property | Value |

| Compound Name | 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

| CAS Registry Number | 1332627-31-2 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Melting Point | 165 - 168 °C |

| Appearance | Solid |

Safety Data Sheet (SDS) & Toxicological Causality

Understanding the root cause of a compound's toxicity is paramount for safe laboratory handling and downstream drug design.

Table 2: Toxicological Profile & GHS Classification

| Hazard Parameter | Classification / Statement |

| GHS Hazard Class | Acute Toxicity, Oral (Category 3) |

| Signal Word | Danger |

| Hazard Statement | H301: Toxic if swallowed |

| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |

| Storage Class | 6.1C (Combustible acute toxic Cat.3) |

| WGK (Water Hazard Class) | WGK 3 (Highly hazardous to water) |

Mechanistic Causality of Toxicity: The acute oral toxicity (H301) of this compound, as outlined in its , is driven by its specific structural motifs. The tetrahydroquinoline core is highly susceptible to hepatic cytochrome P450-mediated oxidation, leading to the formation of reactive electrophilic intermediates (e.g., quinone imines). These intermediates rapidly deplete intracellular glutathione (GSH) and covalently bind to essential cellular macromolecules, inducing acute hepatotoxicity. Furthermore, the free carboxylic acid at the 8-position ensures high aqueous solubility in the gastrointestinal tract, facilitating rapid systemic absorption and exacerbating its acute toxicity profile.

Therapeutic Application: Gateway to nsP2 Protease Inhibitors

Despite its inherent toxicity, the spatial geometry of the 4-methyl-1,2,3,4-tetrahydroquinoline scaffold is perfectly suited to occupy the S1 and S2 subpockets of the alphavirus nsP2 protease. By converting the hazardous free carboxylic acid into an amide linked to a vinyl sulfone warhead, the resulting compounds (e.g., J13) act as targeted covalent inhibitors. This transformation neutralizes the metabolic liability of the precursor and creates an exceptionally safe therapeutic[2][3].

Workflow illustrating the synthetic transformation of the toxic precursor into a safe inhibitor.

Self-Validating Experimental Protocols

Protocol A: Amide Coupling Synthesis of J13

Context & Causality: The 8-position carboxylic acid is severely sterically hindered by the adjacent secondary amine and the aromatic ring. Standard carbodiimide coupling agents (e.g., EDC/NHS) are insufficient and risk racemization. We employ HATU, whose 7-azabenzotriazole moiety accelerates the reaction and stabilizes the active ester, ensuring high-yield coupling with the deprotected allyl amine (2)[2][3].

Step-by-Step Methodology:

-

Activation: Dissolve 4-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.5 mol eq) in anhydrous acetonitrile (ACN). Add HATU (2.0 mol eq) and triethylamine (Et₃N, 2.0 mol eq). Stir at room temperature for 15 minutes. Causality: Et₃N deprotonates the acid, allowing rapid formation of the active ester via HATU.

-

Amine Addition: Introduce the deprotected tert-butyl (E)-(3-(methylsulfonyl)allyl)carbamate (1.0 mol eq) to the reaction mixture.

-

Incubation & Checkpoint: Stir at room temperature for 16 hours. Self-Validating Checkpoint: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is only validated to proceed to workup when the toxic precursor mass (m/z 192[M+H]⁺) is depleted by >95%, ensuring no hazardous unreacted starting material complicates purification.

-

Workup: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography to yield the J13 inhibitor (30-45% yield)[3].

Protocol B: In Vivo Toxicity & Efficacy Screening (Mouse Model)

Context & Causality: To confirm that the downstream API (J13/N85) has completely shed the acute toxicity of its precursor, an escalating dose study is performed via intraperitoneal (IP) injection. IP delivery is chosen to bypass gastrointestinal absorption variables, providing a stringent, direct assessment of systemic tolerability[2].

Step-by-Step Methodology:

-

Cohort Assembly: Randomize 6-8 week old mice into vehicle control, low-dose (50 mg/kg), and high-dose (200 mg/kg) groups.

-

Dosing Regimen: Administer the synthesized inhibitor (e.g., N85 or J13) via IP injection twice daily for 7 consecutive days[2].

-

Real-Time Monitoring: Assess physical behavior, fur ruffling, and mobility every 12 hours.

-

Quantitative Validation: Record body weights daily until day 9. Self-Validating Checkpoint: A weight loss of <10% compared to the vehicle control group objectively validates the absence of gross systemic toxicity. If weight loss exceeds this threshold, the protocol mandates immediate cessation and toxicological review[2].

Pharmacokinetics & Downstream Safety Profile

The synthetic conversion of the toxic precursor into the J13/N85 scaffold fundamentally alters its pharmacological fate. By masking the free carboxylic acid and sterically shielding the amine, the molecule becomes highly resistant to the formation of reactive quinone imines. Consequently, in vitro safety pharmacology screens confirm that J13 is metabolically stable against human liver microsomal and S9 enzymes, lacks significant off-target receptor engagement, and demonstrates excellent oral bioavailability without the acute toxicity inherent to its building block[3].

References

-

Sigma-Aldrich. "1,2,3,4-Tetrahydro-4-methylquinoline-8-carboxylic acid 97% Safety Data Sheet".

-

ACS Infectious Diseases. "nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice". 2

-

PMC - National Institutes of Health. "Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya". 1

Sources

- 1. Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Step-by-Step Synthesis Protocol for 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a highly valuable bicyclic building block used in the synthesis of pharmaceutical libraries and structural analogues of natural products (such as the antibiotic helquinoline).

The synthesis of this compound requires a highly regioselective approach to ensure the correct formation and subsequent reduction of the quinoline core. This protocol utilizes a robust two-phase methodology:

-

Doebner-Miller Annulation: Construction of the quinoline core via the acid-catalyzed condensation of anthranilic acid with methyl vinyl ketone (MVK)[1].

-

Regioselective Catalytic Hydrogenation: Selective reduction of the pyridine ring. By conducting the hydrogenation in an acidic medium, the basic quinoline nitrogen is protonated. This disrupts the aromaticity of the nitrogen-containing ring, rendering it significantly more susceptible to palladium-catalyzed hydride addition than the adjacent carbocyclic benzene ring[2].

This guide provides a self-validating, step-by-step workflow designed to maximize yield and ensure high stereochemical and regiochemical fidelity.

Visual Workflow

Figure 1: Two-step synthetic workflow for 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Quantitative Data & Characterization

The following table summarizes the key physical and mass spectrometry parameters used to validate the intermediates and the final product during the synthesis[3],[4],[1].

| Compound | Molecular Weight | Exact Mass | Expected [M+H]⁺ | Melting Point (°C) | Typical Yield (%) |

| 4-Methylquinoline-8-carboxylic acid | 187.19 g/mol | 187.06 | 188.07 | 167–181 | 45–50 |

| 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | 191.23 g/mol | 191.09 | 192.10 | 165–168 | 85–95 |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-Methylquinoline-8-carboxylic Acid

This phase utilizes a Doebner-Miller reaction to build the quinoline skeleton[1].

Reagents & Materials:

-

Anthranilic acid (2-aminobenzoic acid): 10.2 g (74.4 mmol)

-

Methyl vinyl ketone (MVK): 18 mL (approx. 216 mmol, excess)

-

Concentrated Hydrochloric Acid (HCl): 30 mL

-

Anhydrous Zinc Chloride (ZnCl₂): 8.0 g (58.7 mmol)

-

Chloroform and Methanol

Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.2 g of anthranilic acid in 30 mL of concentrated HCl. Cool the solution to 0 °C using an ice-water bath.

-

Controlled Addition: Add 18 mL of MVK dropwise over a period of 30 minutes.

-

Causality: MVK is highly reactive and prone to radical polymerization. Dropwise addition at 0 °C strictly controls the exothermic Michael addition of the aniline nitrogen to the α,β-unsaturated system, preventing the formation of intractable polymeric tars.

-

-

Catalysis: After 30 minutes of stirring at 0 °C, add 8.0 g of anhydrous ZnCl₂.

-

Causality: ZnCl₂ acts as a critical Lewis acid. It coordinates with the intermediate, driving the electrophilic cyclization onto the ortho-position of the aromatic ring and facilitating the subsequent oxidative aromatization to the quinoline core.

-

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 100 °C) for 4 hours.

-

Quenching & Washing: Cool the reaction mixture to room temperature and pour it over 100 g of crushed ice. Wash the strongly acidic aqueous mixture with chloroform (2 × 50 mL) to remove unreacted MVK and non-polar byproducts. Discard these organic washes.

-

Isoelectric Extraction (Self-Validating Step): Carefully adjust the aqueous layer to exactly pH 4.0 using 5M NaOH.

-

Causality: The target intermediate is an amphoteric molecule. A pH of 4.0 targets its isoelectric point, ensuring the molecule exists primarily as a neutral zwitterion. This minimizes its aqueous solubility and maximizes extraction efficiency.

-

-

Isolation: Extract the pH 4 aqueous phase with chloroform (5 × 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure. Recrystallize the crude residue from hot methanol to yield the intermediate.

Phase 2: Selective Catalytic Hydrogenation

This phase selectively reduces the pyridine ring while leaving the carboxylic acid and the benzene ring completely intact[2].

Reagents & Materials:

-

4-Methylquinoline-8-carboxylic acid: 5.0 g (26.7 mmol)

-

10% Palladium on Carbon (Pd/C): 0.5 g (10 wt%)

-

Methanol: 50 mL

-

Glacial Acetic Acid: 5 mL

-

Hydrogen gas (H₂)

Methodology:

-

Reaction Setup: In a thick-walled hydrogenation vessel (e.g., a Parr shaker flask), dissolve 5.0 g of 4-methylquinoline-8-carboxylic acid in a mixture of 50 mL methanol and 5 mL glacial acetic acid.

-

Causality: The addition of acetic acid is mandatory. It protonates the quinoline nitrogen, which breaks the resonance stability of the pyridine ring. This makes the nitrogen-containing ring highly electrophilic and exclusively susceptible to Pd/C-catalyzed hydrogenation over the carbocyclic ring.

-

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C.

-

Safety & Trustworthiness: Always purge the flask with an inert gas (N₂ or Ar) before adding the active Pd/C catalyst to prevent the ignition of methanol vapors.

-

-

Hydrogenation: Seal the vessel, purge with H₂ gas three times to remove all atmospheric oxygen, and pressurize to 50 psi. Shake or stir the mixture vigorously at 40–50 °C for 8–12 hours.

-

Analytical Monitoring (Self-Validating Step): Monitor the reaction progress via LC-MS. The reaction is deemed complete when the starting material peak ([M+H]⁺ = 188.07) completely disappears and is replaced by the product peak ([M+H]⁺ = 192.10)[3].

-

Filtration: Once hydrogen uptake ceases, vent the H₂ gas and purge the vessel with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

-

Final Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure 4-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Filter and dry under high vacuum. The final product should present as a solid with a melting point of 165–168 °C[4].

References

-

[3] Title: 4-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid - PubChemLite | Source: uni.lu (PubChem Database) | URL: [Link]

-

[4] Title: 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Chemical Properties | Source: Chongqing Chemdad Co., Ltd | URL: [Link]

-

[1] Title: Mass spectra of some deuterium labelled dimethylquinolines | Source: Canadian Science Publishing | URL: [Link]

-

[2] Title: Aromatic Nucleophilic Substitution or CuI-Catalyzed Coupling Route to Martinellic Acid | Source: The Journal of Organic Chemistry (ACS Publications) | URL: [Link]

Sources

Application Notes and Protocols for the Investigation of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Tetrahydroquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] This heterocyclic system offers a unique three-dimensional architecture that allows for diverse interactions with biological targets. Consequently, THQ derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and neurotropic agents.[1][3] This guide focuses on a specific, less-explored derivative, 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1332627-31-2), and provides a comprehensive framework for its evaluation as a potential drug candidate. While specific biological data for this compound is limited in publicly available literature, this document will leverage structure-activity relationship (SAR) insights from analogous compounds to propose potential therapeutic applications and outline detailed protocols for its investigation.

Hypothesized Therapeutic Applications Based on Analog and SAR Studies

The structural features of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid—specifically the methyl group at the C4 position and the carboxylic acid at the C8 position—suggest several plausible avenues for its biological activity. SAR studies on related quinoline and tetrahydroquinoline derivatives provide a rationale for prioritizing certain therapeutic areas for initial investigation.

-

Anticancer Potential: The quinoline scaffold is a cornerstone of many anticancer agents.[4] Modifications to the quinoline ring system have been shown to modulate activity against various cancer cell lines.[5] For instance, some quinolone carboxylic acid derivatives have been identified as inhibitors of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, which is crucial for cancer cell proliferation.[6] The presence of the carboxylic acid moiety in the target compound makes this an interesting hypothesis to explore. Furthermore, other tetrahydroquinoline derivatives have been investigated as inhibitors of the mTOR pathway, a central regulator of cancer cell growth and metabolism.[3][7]

-

Central Nervous System (CNS) Activity: Tetrahydroquinolines are known to possess neurotropic properties.[1] For example, certain derivatives have been investigated as antagonists for the NMDA receptor glycine site, which is implicated in various neurological disorders.[8] SAR studies of these compounds have shown that substitution at the C8 position can significantly impact potency.[8] The ability of many quinoline-based compounds to cross the blood-brain barrier further supports their potential as CNS-active agents.

-

Enzyme Inhibition: The carboxylic acid group can act as a key interacting moiety with the active sites of various enzymes. Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of aminopeptidase N/CD13 and Bcl-2/Mcl-1, both of which are targets in cancer therapy.[4][7]

Proposed Research Workflow for the Evaluation of a Novel Tetrahydroquinoline Derivative

The following workflow provides a structured and logical progression for the initial investigation of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Sources

- 1. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 5. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity [mdpi.com]

- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Protocol & Application Note: Strategies for the Solubilization of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid for In Vitro Cell Culture Assays

An Application Guide for Researchers

Abstract

This comprehensive guide provides detailed protocols and technical insights for the effective solubilization of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 1332627-31-2) for use in cell-based assays. The inherent physicochemical properties of this heterocyclic carboxylic acid present a significant challenge for achieving biocompatible concentrations in aqueous cell culture media. This document outlines two primary methodologies: a standard approach utilizing Dimethyl Sulfoxide (DMSO) as a solubilizing agent and an alternative pH-modification strategy. We will explore the scientific rationale behind each method, provide step-by-step protocols for stock solution preparation, and offer a troubleshooting guide to address common issues such as compound precipitation and solvent-induced cytotoxicity. The objective is to equip researchers, scientists, and drug development professionals with a robust framework to ensure reliable and reproducible experimental outcomes.

Compound Characterization and Solubility Rationale

Understanding the molecular structure of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is fundamental to developing an effective solubilization strategy. The molecule possesses a largely non-polar heterocyclic ring system, which predicts poor aqueous solubility. However, the presence of a carboxylic acid group provides a crucial handle for manipulating its solubility.

At physiological pH (typically 7.2-7.4 in cell culture media), the carboxylic acid group will be partially deprotonated, but the overall hydrophobicity of the core structure dominates, leading to insolubility.[1] Our strategy, therefore, must either bypass water as the primary solvent for the initial stock or modify the molecule's charge state to enhance its aqueous solubility.

Table 1: Physicochemical Properties of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 1332627-31-2 | [2][3] |

| Molecular Formula | C₁₁H₁₃NO₂ | [3] |

| Molecular Weight | 191.23 g/mol | [3] |

| Physical Form | Solid | [4] |

| Melting Point | 165-168 °C | [3] |

The Role of Solvents and Vehicle Controls in Cell-Based Assays

The introduction of any exogenous substance into a cell culture system, including solvents, can potentially influence cellular behavior and confound experimental results.[5][6] Therefore, the choice of solvent and its final concentration are of critical importance.

Dimethyl Sulfoxide (DMSO) as the Primary Solvent

For many water-insoluble compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful solubilizing capabilities and relatively low toxicity at appropriate concentrations.[5][7] It is imperative, however, to limit the final concentration of DMSO in the culture medium.

Table 2: Recommended Final DMSO Concentrations and Their Cellular Impact

| Final DMSO Conc. | General Cellular Impact | Recommendations | Source(s) |

| < 0.1% | Generally considered safe for most cell lines with minimal impact on cell viability or function. | Ideal for sensitive assays and long-term exposure studies. | [5][8] |

| 0.1% - 0.5% | The most common working range. May cause subtle effects on some sensitive cell types, but is tolerated by most robust lines. | A standard and acceptable range for many screening assays. | [9][10][11] |

| > 0.5% - 1.0% | Increased risk of cytotoxicity, inhibition of cell proliferation, and off-target effects. Can affect membrane permeability. | Use with caution and only after empirical validation with your specific cell line. Not recommended for long-term incubation. | [5][8][10] |

| > 1.0% | Significant cytotoxicity is expected. Can cause membrane damage, oxidative stress, and cell death. | Avoid. Data generated at these concentrations is likely to be unreliable. | [5][8][12] |

The Critical Importance of Vehicle Controls

To isolate the biological effect of the compound from any potential effects of the solvent, a vehicle control must be included in every experiment.[10] The vehicle control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) as the experimental wells but without the dissolved compound. This provides a proper baseline for assessing the compound's true activity.

Primary Protocol: Solubilization Using DMSO

This protocol is the standard and recommended method for most applications. It involves creating a high-concentration stock solution in 100% DMSO, which is then serially diluted and added to the cell culture medium.

Step-by-Step Methodology

-

Calculate Required Mass: Determine the mass of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid needed to prepare a stock solution of desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Weigh Compound: Accurately weigh the solid compound in a sterile microcentrifuge tube or vial.

-

Add DMSO: Add the calculated volume of sterile, cell culture-grade 100% DMSO.

-

Promote Dissolution: Vortex vigorously. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the solid is completely dissolved before proceeding. Visually inspect for any particulates.

-

Sterile Filtration: Using a sterile syringe, draw up the DMSO stock solution. Attach a 0.22 µm syringe filter compatible with DMSO (e.g., PVDF or PTFE). Filter the solution into a sterile, light-protected storage tube. This step is crucial to prevent microbial contamination of cell cultures.[13][14]

-

Storage: Store the stock solution at -20°C or -80°C. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Workflow Diagram

Preparation of Working Solutions and Cell Dosing

A common pitfall is the precipitation of the compound when a concentrated organic stock is diluted into the aqueous culture medium. [15]This occurs because the solvent concentration drops rapidly, exceeding the compound's solubility limit in the mixed solvent system.

Recommended Dilution Technique

To avoid precipitation, add the compound stock directly to the pre-warmed media while mixing. [15][16]

-

Pre-warm Media: Ensure your cell culture media (with serum, if applicable) is pre-warmed to 37°C.

-

Calculate Volume: Determine the volume of stock solution needed for your final concentration (e.g., for a 1:1000 dilution to get 10 µM from a 10 mM stock, add 1 µL to 1 mL of media).

-

Pipette into Media: Pipette the required volume of stock solution directly into the vortexing or swirling media. Do not add the media onto the small drop of stock solution, as this creates a zone of high compound concentration that can precipitate. [16]4. Mix Thoroughly: Immediately mix the media well before adding it to the cells.

For creating a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO first. [16]Then, add the same small volume from each of these DMSO dilutions to the culture media to ensure the final DMSO concentration remains constant across all conditions.

Troubleshooting Guide

Table 3: Common Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) | Source(s) |

| Compound precipitates when added to media. | Localized high concentration during dilution; low solubility in the final aqueous environment. | Perform a stepwise serial dilution. Add the DMSO stock to pre-warmed, rapidly mixing media. Ensure the final DMSO concentration is sufficient (but still safe, e.g., 0.5%) to aid solubility. | [15][16] |

| Vehicle control shows cytotoxicity or altered cell behavior. | The cell line is sensitive to the solvent. The final solvent concentration is too high. | Perform a dose-response curve for the solvent alone (e.g., DMSO from 0.01% to 2%) to determine the maximum tolerable concentration for your specific cell line. Reduce the final solvent concentration in your experiment. | [5][8][9] |

| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume; compound may have oxidized or degraded. | Try gentle warming (37-50°C) and sonication. If it still fails to dissolve, consider the pH modification protocol or obtaining a fresh batch of the compound. | |

| Media pH changes after adding the compound. | The stock solution was highly acidic or basic (relevant for the pH modification protocol). | Ensure any pH-modified stock is neutralized to ~7.4 before adding to media. Dilute the stock further so a smaller volume is needed, minimizing the impact on the media's buffering capacity. | [17] |

References

- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE.

- What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? (2014, October 14).

- DMSO in cell based assays. (2025, January 16). Scientist Solutions.

- Maximum DMSO concentration in media for cell culture? (2023, October 5). Reddit.

- Generating DMSO Stocks for Cell Culture. (2018, June 1). Bridges Lab Protocols.

- Sterile Compounding: Capsule Filters - Small. (n.d.).

- Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC.

- Mini Syringe Filters and Mini Syringe Filtr

- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).

- Filters and Filtr

- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.

- Volume Guidelines for Sterile Filtr

- Millipore® Sterile Filters. (n.d.). Sigma-Aldrich.

- Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. (2021, May 12). MDPI.

- In cell culture, what is the appropriate solvent for a drug other than DMSo? (2015, March 6).

- Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.

- Cell Culture Media Preparation from Powder. (n.d.). Thermo Fisher Scientific - NG.

- Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28).

- 1332627-31-2|4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. (n.d.). BLDpharm.

- 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd.

- pH In Cell Culture - How Does pH Buffered Culture Media Work? (n.d.). Scientific Bioprocessing.

- 1,2,3,4-Tetrahydro-2-methylquinoline-8-carboxylic acid. (n.d.). Sigma-Aldrich.

Sources

- 1. scientificbio.com [scientificbio.com]

- 2. 1332627-31-2|4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1,2,3,4-Tetrahydro-2-methylquinoline-8-carboxylic acid 96 1332627-29-8 [sigmaaldrich.com]

- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. biotium.com [biotium.com]

- 14. biocompare.com [biocompare.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]

Derivatization techniques for 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in peptide synthesis

Anwendungs- und Protokollhandbuch

Titel: Strategien zur Derivatisierung von 4-Methyl-1,2,3,4-tetrahydrochinolin-8-carbonsäure für die Peptidsynthese

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Abstrakt: 4-Methyl-1,2,3,4-tetrahydrochinolin-8-carbonsäure ist ein wertvoller nicht-kanonischer Aminosäure-Baustein, der aufgrund seiner starren, konformativ beschränkten Struktur zur Entwicklung von Peptiden und Peptidomimetika mit verbesserten pharmakologischen Eigenschaften eingesetzt wird. Die erfolgreiche Integration dieses Bausteins in eine Peptidsequenz, insbesondere mittels Festphasen-Peptidsynthese (SPPS), erfordert eine sorgfältige chemische Modifikation (Derivatisierung). Dieses Handbuch bietet eine detaillierte wissenschaftliche und praktische Anleitung zu den entscheidenden Derivatisierungstechniken. Es werden die fundamentalen Prinzipien des Schutzes des sekundären Amins und der Aktivierung der Carbonsäuregruppe erläutert und validierte, schrittweise Protokolle für die gängigsten Schutzgruppenstrategien (Fmoc und Boc) sowie für die Aktivierung der Carbonsäure zur effizienten Amidknüpfung vorgestellt.

Wissenschaftliche Grundlagen und strategische Überlegungen

Die chemische Struktur der 4-Methyl-1,2,3,4-tetrahydrochinolin-8-carbonsäure stellt zwei zentrale Herausforderungen für die Peptidsynthese dar: ein reaktives sekundäres Amin im Tetrahydrochinolin-Ring und eine Carbonsäuregruppe, die für die Peptidbindung aktiviert werden muss. Ohne eine gezielte Derivatisierung würde es zu unkontrollierten Nebenreaktionen, wie z.B. der Selbstpolymerisation, kommen.[1][2]

Die Notwendigkeit der N-Schutzgruppen

Eine Schutzgruppe ist eine chemische Einheit, die vorübergehend eine funktionelle Gruppe maskiert, um deren Reaktivität während nachfolgender Syntheseschritte zu unterdrücken.[3][4] Für die Peptidsynthese ist die Wahl der Schutzgruppe für die Aminofunktion entscheidend und hängt von der Gesamtstrategie ab. Die Schutzgruppe muss während der Aktivierung der Carbonsäure und der Kupplungsreaktion stabil sein, sich aber unter spezifischen, milden Bedingungen wieder abspalten lassen, um die Kette zu verlängern.

-

Fmoc (9-Fluorenylmethyloxycarbonyl): Die Standard-Schutzgruppe für die moderne SPPS. Sie ist stabil gegenüber Säuren und katalytischer Hydrierung, wird aber sehr leicht durch eine Base (z.B. Piperidin) abgespalten.[4][5]

-

Boc (tert-Butyloxycarbonyl): Eine säurelabile Schutzgruppe. Sie ist stabil gegenüber Basen und wird typischerweise mit starken Säuren wie Trifluoressigsäure (TFA) entfernt.[3][6]

Das Prinzip der Orthogonalität ist hierbei von zentraler Bedeutung. Es erlaubt die selektive Abspaltung einer Schutzgruppe, ohne eine andere zu beeinträchtigen.[3][4] Beispielsweise kann in einer Fmoc-basierten Synthese eine säurelabile Boc-Gruppe zum Schutz einer Seitenkette (z.B. von Lysin) verwendet werden, da die basische Abspaltung der Fmoc-Gruppe die Boc-Gruppe nicht angreift.

Aktivierung der Carbonsäure für die Amidknüpfung

Die direkte Reaktion einer Carbonsäure mit einem Amin zu einem Amid ist thermodynamisch ungünstig und kinetisch sehr langsam.[7][8] Um eine effiziente Peptidbindung zu knüpfen, muss die Carboxylgruppe in eine reaktivere Spezies umgewandelt werden.[9] Dies geschieht durch den Einsatz von Kupplungsreagenzien, die in situ einen hochreaktiven intermediären Ester oder ein Anhydrid erzeugen.[9][10]

Gängige Kupplungsreagenzien umfassen:

-

Carbodiimide (z.B. DCC, EDC): Bilden reaktive O-Acylisoharnstoff-Intermediate.

-

Uronium/Aminium-Salze (z.B. HBTU, HATU): Gelten als hocheffizient und schnell, insbesondere bei sterisch gehinderten Aminosäuren.[10][11] Sie werden oft in Kombination mit Basen wie Diisopropylethylamin (DIPEA) eingesetzt.

Protokolle zur N-Derivatisierung

Die folgenden Protokolle beschreiben die Einführung der Fmoc- und Boc-Schutzgruppen am Stickstoffatom des Tetrahydrochinolin-Rings.

Protokoll: Fmoc-Schutz

Diese Methode ist die gängigste für die Vorbereitung des Bausteins für die Fmoc-SPPS.

Materialien:

-

4-Methyl-1,2,3,4-tetrahydrochinolin-8-carbonsäure

-

9-Fluorenylmethyl-succinimidylcarbonat (Fmoc-OSu)

-

Natriumcarbonat (Na₂CO₃)

-

Aceton

-

Wasser (deionisiert)

-

1 M Salzsäure (HCl)

-

Ethylacetat

-

Gesättigte Natriumchloridlösung (Sole)

-

Wasserfreies Magnesiumsulfat (MgSO₄)

Schritt-für-Schritt-Anleitung:

-

Lösen Sie 1 Äquivalent 4-Methyl-1,2,3,4-tetrahydrochinolin-8-carbonsäure und 2 Äquivalente Natriumcarbonat in einer 1:1-Mischung aus Aceton und Wasser.

-

Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

-

Lösen Sie 1,1 Äquivalente Fmoc-OSu in Aceton und fügen Sie es langsam über einen Zeitraum von 30 Minuten zur gekühlten Lösung hinzu.

-

Lassen Sie die Reaktion unter Rühren über Nacht langsam auf Raumtemperatur erwärmen.

-

Entfernen Sie das Aceton unter reduziertem Druck (Rotationsverdampfer).

-

Säuern Sie die verbleibende wässrige Lösung vorsichtig mit 1 M HCl auf einen pH-Wert von 2-3 an. Es sollte ein weißer Niederschlag ausfallen.

-

Extrahieren Sie das Produkt dreimal mit Ethylacetat.

-

Waschen Sie die vereinigten organischen Phasen nacheinander mit Wasser und gesättigter NaCl-Lösung.

-

Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

-

Reinigen Sie den Rohstoff mittels Säulenchromatographie (Silicagel, typischerweise mit einem Gradienten aus Hexan/Ethylacetat mit 1 % Essigsäure), um das reine N-Fmoc-Derivat zu erhalten.

.dot

Abbildung 1: Workflow für die Fmoc-Schutzreaktion.

Protokoll: Boc-Schutz

Diese Methode wird für Boc-basierte SPPS oder für orthogonale Schutzstrategien verwendet.

Materialien:

-

4-Methyl-1,2,3,4-tetrahydrochinolin-8-carbonsäure

-

Di-tert-butyldicarbonat ((Boc)₂O)

-

Natriumhydroxid (NaOH)

-

tert-Butanol

-

Wasser (deionisiert)

-

1 M Salzsäure (HCl)

-

Ethylacetat

-

Gesättigte Natriumchloridlösung (Sole)

-

Wasserfreies Natriumsulfat (Na₂SO₄)

Schritt-für-Schritt-Anleitung:

-

Suspendieren Sie 1 Äquivalent 4-Methyl-1,2,3,4-tetrahydrochinolin-8-carbonsäure in einer Mischung aus tert-Butanol und Wasser.

-

Fügen Sie 2,2 Äquivalente einer 1 M NaOH-Lösung hinzu, um die Säure zu lösen und eine basische Umgebung zu schaffen.

-

Fügen Sie 1,2 Äquivalente (Boc)₂O hinzu und rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden.

-

Konzentrieren Sie die Reaktionsmischung im Vakuum, um das tert-Butanol zu entfernen.

-

Verdünnen Sie den Rückstand mit Wasser und waschen Sie ihn einmal mit Diethylether, um nicht umgesetztes (Boc)₂O zu entfernen.

-

Kühlen Sie die wässrige Phase in einem Eisbad und säuern Sie sie vorsichtig mit 1 M HCl auf einen pH-Wert von 3 an.

-

Extrahieren Sie das Produkt dreimal mit Ethylacetat.

-

Waschen Sie die vereinigten organischen Phasen mit gesättigter NaCl-Lösung.

-

Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

-

Das resultierende N-Boc-Derivat ist oft ausreichend rein für die nächste Stufe, kann aber bei Bedarf durch Kristallisation oder Chromatographie weiter gereinigt werden.

| Parameter | Fmoc-Schutz | Boc-Schutz |

| Schutzgruppe | 9-Fluorenylmethyloxycarbonyl | tert-Butyloxycarbonyl |

| Schlüsselreagenz | Fmoc-OSu | (Boc)₂O |

| Reaktionsbasis | Na₂CO₃ (mild) | NaOH (stärker) |

| Lösungsmittel | Aceton / Wasser | t-Butanol / Wasser |

| Abspaltung | Basisch (z.B. 20% Piperidin in DMF) | Sauer (z.B. TFA in DCM) |

| Hauptanwendung | Standard-Fmoc-SPPS | Boc-SPPS, orthogonale Strategien |

Tabelle 1: Vergleich der Fmoc- und Boc-Schutzstrategien.

Protokolle zur Aktivierung der Carbonsäure

Nachdem das N-Atom geschützt ist, muss die Carbonsäure für die Kupplung an die nächste Aminosäure (oder an das Harz) aktiviert werden.

Protokoll: In-situ-Aktivierung mit HATU für SPPS

Dies ist die gängigste Methode direkt während der automatisierten oder manuellen Festphasensynthese.

Kontext: Dieses Protokoll beschreibt einen einzelnen Kupplungszyklus an einem mit einer Rink-Amid- oder Wang-Harz beladenen Peptid.[11]

Materialien:

-

N-geschütztes (z.B. Fmoc)-4-Methyl-1,2,3,4-tetrahydrochinolin-8-carbonsäure

-

HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat)

-

N,N-Diisopropylethylamin (DIPEA)

-

Lösungsmittel für die Peptidsynthese (z.B. N,N-Dimethylformamid, DMF)

-

Harz mit freier Aminogruppe (nach Fmoc-Abspaltung)

Schritt-für-Schritt-Anleitung (Kupplungsschritt):

-

Lösen Sie 3-5 Äquivalente des N-geschützten Bausteins und 2,9 Äquivalente HATU in DMF in einem separaten Gefäß.

-

Fügen Sie 6-10 Äquivalente DIPEA zu dieser Lösung hinzu. Diese Mischung wird als "Voraktivierung" bezeichnet.

-

Lassen Sie die Voraktivierung für 5-10 Minuten bei Raumtemperatur inkubieren. In dieser Zeit bildet sich der reaktive Ester.

-

Geben Sie die aktivierte Lösung zum Synthesegefäß, das das Harz mit der freien Aminogruppe enthält.

-

Schütteln oder rühren Sie die Harzsuspension für 1-2 Stunden bei Raumtemperatur, um die Kupplung abzuschließen.

-

Entfernen Sie die Reaktionslösung durch Filtration und waschen Sie das Harz gründlich mit DMF (typischerweise 3-5 Mal), um überschüssige Reagenzien zu entfernen.

-

Fahren Sie mit dem nächsten Schritt der SPPS fort (Fmoc-Abspaltung des neu hinzugefügten Bausteins).

.dot

Abbildung 2: Schematischer Ablauf eines Kupplungszyklus in der SPPS.

Fehlerbehebung und Optimierung

| Problem | Mögliche Ursache(n) | Lösungsvorschlag(en) |

| Niedrige Ausbeute bei N-Schutz | Unvollständige Reaktion; Falscher pH-Wert bei der Aufarbeitung; Produktverlust während der Extraktion. | Reaktionszeit verlängern; pH-Wert sorgfältig mit Indikatorpapier oder pH-Meter einstellen; Anzahl der Extraktionen erhöhen. |

| Inkomplette Kupplung in SPPS | Sterische Hinderung durch den Baustein; Geringe Reaktivität der Harz-Aminogruppe. | Kupplungszeit verdoppeln ("Doppelkupplung"); Ein anderes, stärkeres Kupplungsreagenz (z.B. COMU) verwenden; Temperatur leicht erhöhen (z.B. auf 40 °C). |

| Racemisierung während der Aktivierung | Zu lange Voraktivierungszeit; Zu starke Base oder zu hohe Temperatur. | Voraktivierungszeit minimieren (Reagenzien direkt zum Harz geben); DIPEA durch eine sterisch gehindertere Base wie 2,4,6-Collidin ersetzen. |

Tabelle 2: Leitfaden zur Fehlerbehebung.

Referenzen

-

Wikipedia contributors. (2023). Schutzgruppe. Wikipedia, The Free Encyclopedia. [Link]

-

StudySmarter GmbH. (2024). Schutzgruppen: Einsatz & Arten. StudySmarter. [Link]

-

Carell, T. (n.d.). Chemische Synthese von Peptiden. Carell Group, LMU München. [Link]

-

Wikipedia contributors. (2024). Kupplungsreagenz. Wikipedia, The Free Encyclopedia. [Link]

-

Helmich, U. (2024). Carbonsäuren: 5. Reaktionen: Substitution: Carbonsäureamide. Uli's Chemie-Seiten. [Link]

-

StudySmarter GmbH. (2024). Peptidsynthese: Methoden & Aminosäuren. StudySmarter. [Link]

-

StudySmarter GmbH. (2024). FMOC Schutzgruppe. StudySmarter. (Implizit in[4])

-

Wikipedia contributors. (2023). Aktivierung von Carbonsäuren. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Peptidsynthese. Wikipedia, The Free Encyclopedia. [Link]

-

Organische Chemie. (n.d.). Peptidsynthese - Säuregruppenschutz. [Link]

-

Google Patents. (1991). EP0460446A1 - Ein neues Kupplungsreagenz für die Peptidsynthese.

-

Wikipedia contributors. (2023). Carbonsäureamide. Wikipedia, The Free Encyclopedia. [Link]

-

Chemie.de. (2023). Aktivierung mittels CDI. [Link]

-

Wikipedia contributors. (2020). Boc-Schutzgruppe. Wikipedia, The Free Encyclopedia. [Link]

-

Unbekannt. Chemische Synthese von Peptiden. [Link]

Sources

- 1. Peptidsynthese – Wikipedia [de.wikipedia.org]

- 2. carellgroup.de [carellgroup.de]

- 3. Schutzgruppe – Wikipedia [de.wikipedia.org]

- 4. Schutzgruppe [biancahoegel.de]

- 5. Schutzgruppen: Einsatz & Arten | StudySmarter [studysmarter.de]

- 6. Boc-Schutzgruppe – Wikipedia [de.wikipedia.org]

- 7. Carbonsäuren: 5. Reaktionen: Substitution: Carbonsäureamide [u-helmich.de]

- 8. Carbonsäureamide – Wikipedia [de.wikipedia.org]

- 9. Aktivierung von Carbonsäuren – Wikipedia [de.wikipedia.org]

- 10. Kupplungsreagenz – Wikipedia [de.wikipedia.org]

- 11. carellgroup.de [carellgroup.de]

Application Notes and Protocols: In Vivo Dosing Strategies for 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

An Application Note and Protocol from the Senior Application Scientist

Introduction

The quinoline and tetrahydroquinoline scaffolds are foundational structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2]. 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a specific derivative within this versatile class. The progression of such a compound from in vitro discovery to preclinical and clinical evaluation is entirely dependent on the establishment of rigorous and reproducible in vivo testing protocols.

This guide provides a comprehensive framework for developing a robust in vivo dosing strategy for 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. It is designed to guide the researcher through the critical stages of pre-formulation, vehicle selection, dose-finding, and pharmacokinetic characterization. The protocols herein are synthesized from established methodologies for quinoline-based compounds and general best practices for poorly soluble small molecules, emphasizing the scientific rationale behind each experimental step.

Ethical Considerations: All animal experiments must be designed to minimize pain and distress and must be conducted in strict accordance with institutional and national guidelines. An approved protocol from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board is mandatory before commencing any study[1].

Pre-formulation and Formulation Development

The bioavailability and ultimate efficacy of an orally administered compound are often limited by its solubility and dissolution rate[3]. For parenteral routes, solubility is paramount to prevent precipitation at the injection site and ensure accurate dosing. Therefore, a thorough pre-formulation assessment is the critical first step.

Physicochemical Properties Summary

A summary of the known properties of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is essential for initial formulation design.

| Property | Value | Source |

| CAS Number | 1332627-31-2 | [4][5] |

| Molecular Formula | C₁₁H₁₃NO₂ | [5][6] |

| Molecular Weight | 191.23 g/mol | [5][6] |

| Melting Point | 165-168°C | [5] |

| Structure | Acidic (due to carboxylic acid) | Inferred |

The presence of the carboxylic acid group suggests that the compound's solubility will be highly pH-dependent, likely increasing in alkaline conditions due to salt formation[7]. Its organic nature suggests low intrinsic solubility in neutral aqueous media.

Vehicle Selection and Preparation

The choice of vehicle is critical and depends on the compound's solubility, the intended route of administration, and potential toxicity of the excipients[8]. For early-stage preclinical work, a multi-component vehicle system is often a pragmatic starting point for poorly soluble compounds[9].

-

For Oral (PO) Administration (Suspension):

-

Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

-

Rationale: CMC is a widely used suspending agent that increases viscosity, preventing the compound from settling quickly and ensuring a more uniform dose administration. This is a standard vehicle for oral gavage studies[1].

-

-

For Intraperitoneal (IP) or Intravenous (IV) Administration (Solution):

-

Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Sterile Saline (v/v/v/v).

-

Rationale: This multi-component system is effective for solubilizing lipophilic compounds[8][9]. DMSO acts as the primary organic solvent, PEG300 as a co-solvent, Tween 80 as a surfactant to maintain stability upon dilution in an aqueous environment, and saline as the isotonic diluent[9][10]. It is crucial to be mindful of the maximum tolerated concentration of these excipients[9].

-

This protocol is adapted from established methods for poorly soluble compounds[9]. The order of mixing is critical to prevent precipitation.

-

Calculate: Determine the required mass of the compound and volume of each vehicle component for the desired final concentration and total volume. (e.g., for 1 mL of a 5 mg/mL solution).

-

Dissolve: In a sterile microcentrifuge tube, add the calculated amount of the compound (e.g., 5 mg). Add the primary organic solvent (e.g., 100 µL of DMSO). Vortex or sonicate gently until the compound is completely dissolved. A clear solution is mandatory.

-

Add Co-solvents: Add the co-solvent and surfactant (e.g., 400 µL of PEG300 and 50 µL of Tween 80). Vortex thoroughly to ensure a homogenous mixture.

-

Add Aqueous Phase: Add the sterile saline (e.g., 450 µL) dropwise while continuously and vigorously vortexing the tube. This slow addition is the most critical step to prevent the compound from "crashing out" or precipitating[9].

-

Inspect: The final formulation should be a clear, precipitate-free solution. Prepare this formulation fresh before each use to ensure stability.

Caption: Workflow for vehicle selection and formulation.

Dose-Finding and Toxicity Studies

The primary goal of initial dose-finding studies is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a specified period. This information is crucial for designing subsequent pharmacokinetic and efficacy studies.

Protocol 3.1: Acute Dose-Range Finding Study in Mice

This protocol outlines a single-dose escalation study to establish a tolerated dose range, based on standard methodologies[1].

-

Animal Selection: Use healthy, young adult mice (e.g., C57BL/6 or ICR strain), with an equal number of males and females. Acclimate animals for at least one week before the experiment.

-

Grouping and Dosing:

-

Assign animals to several dose groups (n=3-5 per group) and one vehicle control group.

-

Administer single, escalating doses of the compound via the intended route (e.g., oral gavage). A wide dose range is recommended for novel compounds.

-

Example Oral Dose Groups: Vehicle Control, 50 mg/kg, 100 mg/kg, 500 mg/kg, 1000 mg/kg, 2000 mg/kg[1].

-

-

Observation:

-

Observe animals continuously for the first 4 hours post-dosing for immediate adverse effects.

-

Continue observations daily for 14 days.

-

-

Data Collection: Record the following data for each animal.

| Parameter | Description |

| Clinical Signs | Changes in skin, fur, eyes, respiration, motor activity, and behavior (e.g., lethargy, agitation). |

| Body Weight | Measure daily. A weight loss of >15-20% is often considered a sign of significant toxicity. |

| Mortality | Record the time of death for any animal that does not survive. |

-

Endpoint: The MTD is typically defined as the highest dose at which no mortality and no more than 10-15% body weight loss is observed, with a full recovery of any clinical signs of toxicity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. future4200.com [future4200.com]

- 4. 1332627-31-2|4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1,2,3,4-tetrahydro-4-methylquinoline-8-carboxylic acid [stenutz.eu]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Navigating Steric Hindrance in 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Coupling Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with amide coupling reactions involving the sterically hindered molecule, 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. As Senior Application Scientists, we have curated this resource to provide not only protocols but also the underlying scientific rationale to empower you in your synthetic endeavors.

The Challenge: Understanding the Steric Impediment

The structure of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid presents a significant steric challenge in amide bond formation. The proximity of the C4-methyl group to the C8-carboxylic acid creates a congested environment around the reactive carboxyl group. This spatial arrangement can physically obstruct the approach of coupling reagents and the incoming amine, thereby impeding the formation of the necessary transition state for amide bond synthesis.[1][2] This often leads to low or no product yield with standard coupling protocols.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling protocols (e.g., EDC/HOBt, DCC/DMAP) failing with 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?

Standard coupling reagents like carbodiimides (EDC, DCC) in the presence of additives like HOBt or DMAP are often insufficiently reactive to overcome the high activation energy barrier imposed by the steric hindrance of the substrate.[4][5] The activated intermediate they form may not be reactive enough for the nucleophilic attack by the amine, or it may decompose before the coupling can occur.[5] For moderately difficult couplings, the addition of catalytic DMAP to an EDC/HOBt-mediated reaction can sometimes improve yields by forming a more reactive acyliminium ion intermediate.[6]